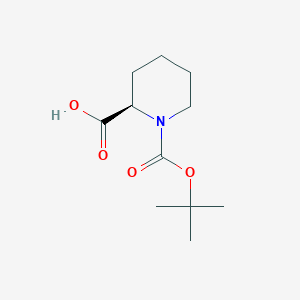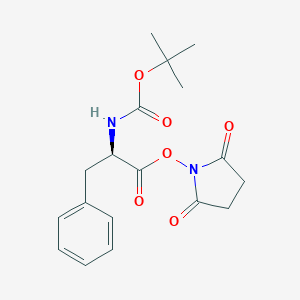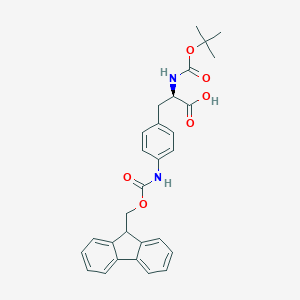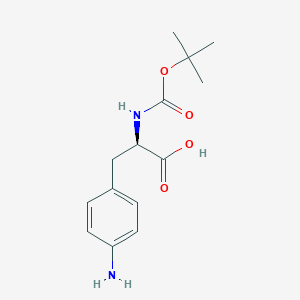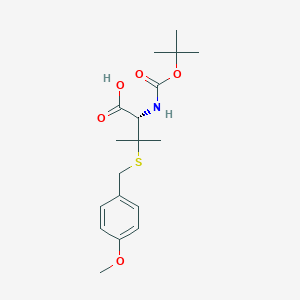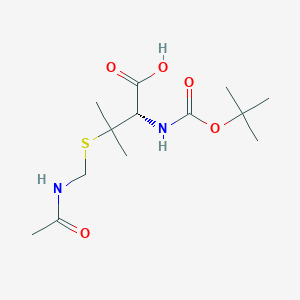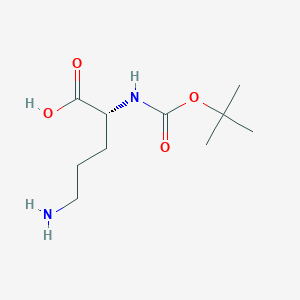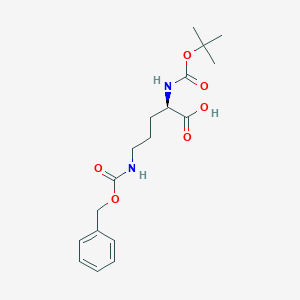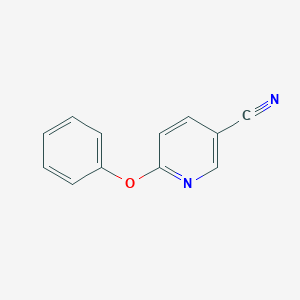
Boc-D-glu-oet dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt: , commonly known as Boc-D-glu-oet dcha, is a derivative of D-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by its molecular formula C24H44N2O6 and a molecular weight of 456.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group with ethanol to form the ethyl ester. The final step involves the formation of the dicyclohexylammonium salt by reacting the ethyl ester with dicyclohexylamine.
Industrial Production Methods: Industrial production of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Yields D-glutamic acid and ethanol.
Deprotection: Produces D-glutamic acid.
Substitution: Results in various substituted derivatives of D-glutamic acid.
Scientific Research Applications
N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Used in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic reactions.
Comparison with Similar Compounds
- N-α-(tert-Butoxycarbonyl)-L-glutamic acid dicyclohexylammonium salt
- N-α-(tert-Butoxycarbonyl)-D-aspartic acid dicyclohexylammonium salt
- N-α-(tert-Butoxycarbonyl)-L-aspartic acid dicyclohexylammonium salt
Comparison: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and ethyl ester groups. This combination provides stability and reactivity, making it a valuable reagent in peptide synthesis. Similar compounds with L-configuration or different protecting groups may exhibit different reactivity and stability profiles.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHRIKJRZWBBJ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
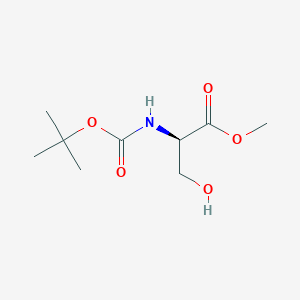
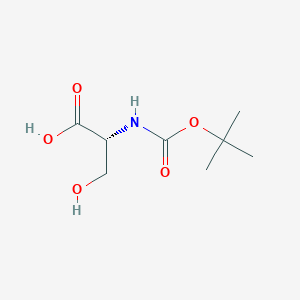
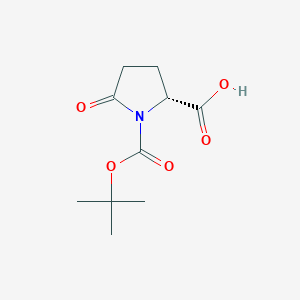
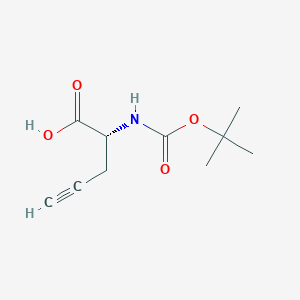
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
